![molecular formula C14H18FN5OS B6622899 N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)
N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide, commonly known as SGT-151, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of indazole-3-carboxamides and has a similar structure to other synthetic cannabinoids such as JWH-018 and AM-2201.
Mecanismo De Acción
SGT-151 acts on the endocannabinoid system, specifically targeting the CB1 and CB2 receptors. It has a high affinity for these receptors, which are found throughout the body, including the brain, immune system, and peripheral tissues. Activation of these receptors leads to a cascade of events that ultimately result in the modulation of various physiological processes such as pain sensation, inflammation, and mood.
Biochemical and Physiological Effects
SGT-151 has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been found to have anxiolytic and antidepressant-like effects. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of SGT-151 is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is the lack of information on its long-term effects and potential toxicity.
Direcciones Futuras
There are several future directions for research on SGT-151. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anti-inflammatory agent for the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and to determine its safety profile.
Métodos De Síntesis
SGT-151 is synthesized through a multistep process that involves the reaction of 5-fluoropentylsulfanyl chloride with 1H-tetrazole-5-thiol to form 5-fluoropentylsulfanyl-1H-tetrazole. This intermediate is then reacted with 3-bromo-1-(4-fluorophenyl)propan-1-one to form the final product, SGT-151.
Aplicaciones Científicas De Investigación
SGT-151 has been studied for its potential therapeutic applications in various medical conditions such as chronic pain, anxiety, and depression. It has also been investigated for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN5OS/c1-11(21)16-12-6-5-7-13(10-12)20-14(17-18-19-20)22-9-4-2-3-8-15/h5-7,10H,2-4,8-9H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDVBXRLZGRGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=NN=N2)SCCCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)
![4-(2-chloro-5-propylphenyl)sulfonyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6622826.png)
![1-[[4-(1-Methylpiperidin-4-yl)oxyphenyl]methyl]-3-pyridin-2-ylurea](/img/structure/B6622833.png)
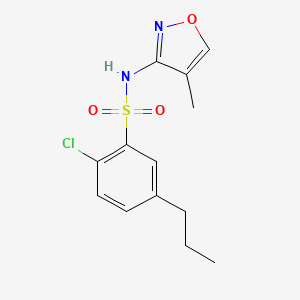

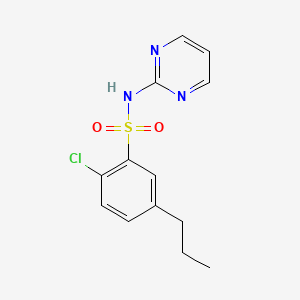
![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![1-[(4-Hydroxyoxan-4-yl)methyl]-1-methyl-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6622859.png)
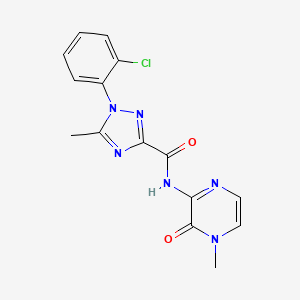
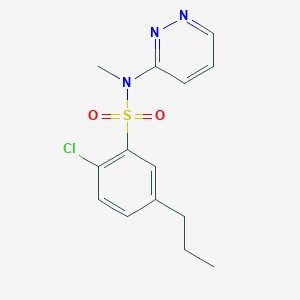
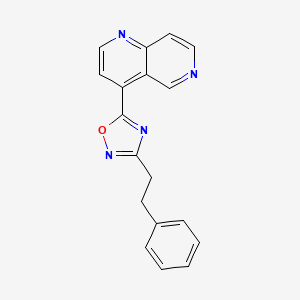

![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)